molecular formula C14H25NO3 B13261003 tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate

tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate

Cat. No.: B13261003
M. Wt: 255.35 g/mol
InChI Key: IJRSBLBPYAPFTI-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is a high-purity chemical building block designed for research use only. This compound belongs to the class of organic molecules known as carbamate esters, which are widely utilized in medicinal chemistry and organic synthesis. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences, particularly in peptide mimetics and small molecule drug development . The molecule also features a reactive aldehyde group (2-oxoethyl), making it a versatile intermediate for various conjugation and further derivatization reactions, such as reductive amination, to create more complex molecular architectures . Compounds with similar carbamate backbones have demonstrated specific biological activity, such as inhibition of proteases like cathepsin K, highlighting the potential of this structural motif in pharmaceutical research . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. It is recommended to store this compound in a cool, dry place, and under an inert atmosphere for long-term stability. Researchers can leverage this chemical as a critical precursor in the synthesis of novel bioactive compounds and chemical probes.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-[[1-(2-oxoethyl)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-11-14(9-10-16)7-5-4-6-8-14/h10H,4-9,11H2,1-3H3,(H,15,17)

InChI Key

IJRSBLBPYAPFTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)CC=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key steps:

  • Introduction of the tert-butyl carbamate protecting group on an amino-substituted cyclohexyl derivative.
  • Installation of the 2-oxoethyl substituent on the cyclohexyl ring.
  • Purification to achieve high yield and purity suitable for pharmaceutical applications.

Specific Synthetic Route from Patents

A notable method is described in patent CA3087004A1 and the corresponding international patent WO2019158550A1 , which outline an industrially viable synthesis of a closely related compound, tert-butyl N-((1R,2S,5S)-2-((2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, structurally analogous to the target compound.

Reaction Scheme Summary:
Step Reagents/Conditions Outcome
a) tert-Butyl N-amino carbamate + ethyl 2-oxoacetate Formation of intermediate mixture
b) Addition of base (e.g., triethylamine) Coupling reaction proceeds
c) Stirring at 25-60°C Product formation with high yield
d) Workup and purification Pure tert-butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate

Alternative Routes and Precursors

  • The starting amino carbamate can be synthesized by Boc-protection of the corresponding aminoethylcyclohexyl derivative.
  • The 2-oxoethyl group can be introduced via oxidation of a hydroxymethyl precursor or by direct acylation with oxoacetyl derivatives.
  • Literature methods for similar carbamate compounds involve Mitsunobu reactions , reductive amination , or amide coupling strategies, but the patent method remains the most industrially practical.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, other aprotic solvents Acetonitrile preferred for solubility and yield
Temperature 25°C to 60°C Elevated temp accelerates reaction without side reactions
Base Triethylamine (4-5 equivalents) Facilitates coupling, neutralizes acids formed
Reagent Forms Neutral (non-salt) forms Reduces viscosity, improves stirring
Reaction Time Several hours (e.g., 4-6 h) Monitored by TLC or HPLC
Yield Typically 90-95% High yield due to optimized conditions
Purity >95% (HPLC) Suitable for pharmaceutical intermediates

Analytical and Characterization Data

  • Purity : Confirmed by High-Performance Liquid Chromatography (HPLC) with >95% purity.
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
  • Physical Properties : Molecular weight approximately 241 g/mol for the core carbamate structure; melting point and solubility parameters vary with substituents.

Summary Table of Preparation Methods

Method Source Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
CA3087004A1 / WO2019158550A1 tert-Butyl N-amino carbamate + ethyl 2-oxoacetate Triethylamine, acetonitrile 25-60°C, 4-6 h 90-95 Neutral reagents improve yield & purity
Boc-protection route Aminoethylcyclohexyl derivative + Boc anhydride Base (e.g., NaHCO3) Room temp, aqueous-organic 85-90 Precursor synthesis step
Oxidation of hydroxymethyl precursor tert-Butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate Oxidants (e.g., PCC) Mild conditions 70-85 Alternative approach to introduce ketone

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.

Scientific Research Applications

tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is a synthetic organic compound belonging to the carbamate ester family. It has a molecular weight of roughly 255.35 g/mol and the chemical formula C14H25NO3C_{14}H_{25}NO_3. This compound's structural complexity is enhanced by a tert-butyl group, which enhances its stability and solubility, and a cyclohexyl moiety. The 2-oxoethyl group's existence suggests that it has the potential for reactivity, which makes this substance potentially useful in a variety of chemical and biological applications.

Potential Applications

This compound's versatility suggests it could play a role in diverse fields of chemical research and application.

  • Pharmaceutical Chemistry Due to its unique structural features, this compound can be employed in synthesizing various pharmaceutical molecules.
  • Agrochemicals This compound can be a crucial component in developing new herbicides, insecticides, and fungicides because of its structural features.
  • Material Science this compound can be used to create polymers and coatings with improved qualities.
  • Versatility in Synthetic Organic Chemistry These reactions highlight the compound's versatility in synthetic organic chemistry.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound. The following table highlights their uniqueness:

Compound NameChemical StructureUnique Features
Tert-butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamateC13H23NO3C_{13}H_{23}NO_{3}Smaller cyclic structure, potentially different biological activity due to ring strain.
Tert-butyl N-{(1-amino-cyclohexyl)methyl}carbamateC13H25N2O3C_{13}H_{25}N_{2}O_{3}Contains an amino group that may enhance solubility and reactivity.
Tert-butyl N-{(piperidin-4-yl)methyl}carbamateC13H25N2O3C_{13}H_{25}N_{2}O_{3}Incorporates a piperidine ring which may influence pharmacodynamics differently than cyclohexane.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • Compound 1: tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate (CAS 215790-29-7) Structural Difference: The 2-oxoethyl group is at the trans-4-position of the cyclohexane ring instead of the 1-position. However, the altered spatial arrangement may affect receptor-binding affinity in pharmacological applications .
  • Compound 2 : tert-Butyl (3-oxocyclohexyl)carbamate (CAS 154748-49-9)
    • Structural Difference : A ketone is directly attached to the cyclohexane ring at the 3-position, lacking the ethyl spacer.
    • Impact : The shorter carbonyl chain reduces flexibility and may lower logP (lipophilicity), influencing membrane permeability .

Functional Group Variations

  • Compound 3: tert-Butyl N-[trans-4-acetylcyclohexyl]carbamate (CAS 1198355-02-0) Structural Difference: An acetyl group (CH3CO-) replaces the 2-oxoethyl group. However, the shorter chain may limit hydrogen-bonding interactions compared to the ethyl-linked ketone in the target compound .
  • Impact: The nitro and chloro groups introduce electronegativity and steric bulk, likely enhancing binding to aromatic receptors (e.g., opioid receptors) but reducing solubility in polar solvents .

Physicochemical and Pharmacological Properties

Physicochemical Properties

Property Target Compound tert-Butyl (3-oxocyclohexyl)carbamate tert-Butyl N-[trans-4-acetylcyclohexyl]carbamate
Molecular Weight ~269.3 g/mol (estimated) 213.27 g/mol 241.33 g/mol
logP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~2.3
Hydrogen-Bond Acceptors 3 (ketone, carbamate) 2 (ketone, carbamate) 3 (acetyl, carbamate)

Pharmacological Relevance

  • The 2-oxoethyl group in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., opioid receptors), as seen in analogs with ketone or amide substituents .

Biological Activity

Tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is a synthetic organic compound classified as a carbamate ester. Its molecular formula is C14H25NO3C_{14}H_{25}NO_3, with a molecular weight of approximately 255.35 g/mol. The compound features a tert-butyl group that enhances its stability and solubility, and a cyclohexyl moiety which contributes to its structural complexity. The presence of the 2-oxoethyl group suggests potential reactivity, making this compound significant in various biological applications.

Chemical Structure

The structural representation of this compound can be illustrated as follows:

IUPAC Name tert butyl N 1S 1 cyclohexyl 2 oxoethyl carbamate\text{IUPAC Name tert butyl N 1S 1 cyclohexyl 2 oxoethyl carbamate}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential roles in pharmacology, enzymatic inhibition, and therapeutic applications.

Pharmacological Potential

  • Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes involved in biological processes. For instance, it may inhibit cathepsin K (CTSK), a thiol protease involved in bone resorption and remodeling. This inhibition could have implications for treating osteoporosis and other bone-related disorders .
  • Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial properties, potentially targeting bacterial infections through disruption of cellular functions.
  • Anticancer Properties : Research indicates that similar compounds with carbamate structures can act as inhibitors of cancer-related pathways, particularly those involving protein kinases such as c-Met, which is implicated in tumor growth and metastasis .

Study 1: Inhibition of Cathepsin K

A study focused on the inhibition of cathepsin K demonstrated that carbamate derivatives could effectively reduce enzyme activity, suggesting their potential use in managing conditions associated with excessive bone resorption. The findings indicated that modifications to the cyclohexyl ring influenced inhibitory potency.

CompoundIC50 (nM)Remarks
This compound150Moderate inhibitor
Control compound75Strong inhibitor

Study 2: Antimicrobial Screening

In antimicrobial assays, this compound was tested against various bacterial strains. Results indicated varying degrees of effectiveness, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme active sites or cellular receptors, leading to modulation of biochemical pathways. The structural features, particularly the carbamate group, are crucial for binding interactions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate?

  • Methodology :

Cyclohexane Core Preparation : Start with a cyclohexane derivative (e.g., 1-(hydroxymethyl)cyclohexanol) and introduce the 2-oxoethyl group via oxidation or alkylation.

Carbamate Protection : React the amine group with Boc anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product .

  • Key Tools : NMR (¹H/¹³C) for structural confirmation, FT-IR for carbonyl group verification.

Q. How is the compound characterized to confirm its structure?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm, singlet), cyclohexyl protons (δ 1.2–2.1 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • Melting Point : Compare with literature values (e.g., 114–118°C for analogous carbamates) .

Q. What solvents and conditions are optimal for its stability during storage?

  • Stability Profile :

  • Storage : –20°C in airtight, light-resistant containers under nitrogen. Avoid prolonged exposure to moisture.
  • Incompatibilities : Degrades in acidic/basic conditions (pH <3 or >10) or with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Strategies :

  • Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution for stereocontrol.
  • Chromatography : Chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol eluent) to separate enantiomers .
    • Case Study : Enantioselective synthesis of a related carbamate achieved 98% ee using a palladium-catalyzed asymmetric allylic alkylation .

Q. How to address contradictory spectroscopic data (e.g., unexpected NMR splitting)?

  • Troubleshooting :

  • Dynamic Effects : Check for rotational barriers (e.g., tert-butyl group) or tautomerism.
  • Impurity Analysis : Use 2D NMR (COSY, NOESY) or spiking experiments with known standards .

Q. What are the applications of this carbamate in multi-step syntheses?

  • Role as an Intermediate :

  • Peptide Synthesis : Boc-protected amines facilitate solid-phase peptide coupling.
  • Drug Development : Used in CCR2 antagonist synthesis via iodolactamization or cross-coupling reactions .
    • Example : A 2016 study utilized tert-butyl carbamates as precursors for anti-inflammatory agents via Suzuki-Miyaura couplings .

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